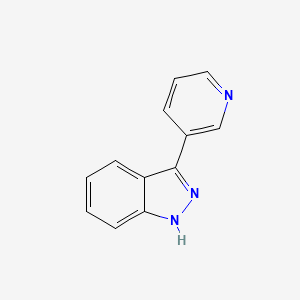

![molecular formula C13H6F6O3 B2703739 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid CAS No. 638159-97-4](/img/structure/B2703739.png)

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid

Vue d'ensemble

Description

“5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . It’s a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound is not well developed . Protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, has been reported .Molecular Structure Analysis

The molecular formula of this compound is C12H7F3O3 . It has an average mass of 257.926 Da and a monoisotopic mass of 258.028687 Da .Chemical Reactions Analysis

The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .Applications De Recherche Scientifique

Anticancer Agents and NF-κB Inhibitors

A study by Choi et al. (2016) focused on the synthesis of naphthofuran scaffolds, including compounds with 3′,5′-bistrifluoromethane groups on the N-phenyl ring. These compounds demonstrated potential as anticancer agents and inhibitors of NF-κB activity. Specifically, a compound with a 5′-chloro group on the naphthofuran ring and a 3′,5′-bistrifluoromethane group on the N-phenyl ring exhibited outstanding cytotoxicity and NF-κB inhibitory activities, indicating potential for further investigation as an anticancer agent (Choi et al., 2016).

Catalytic Applications

Wang et al. (2018) discussed the use of 2,4-Bis(trifluoromethyl)phenylboronic acid in the catalytic dehydrative amidation between carboxylic acids and amines. This catalyst demonstrated efficiency in α-dipeptide synthesis, indicating its utility in the synthesis of complex molecules (Wang et al., 2018).

Antimycobacterial Agents

Research by Mori et al. (2022) on furan-2-carboxylic acids, a related class, highlighted their potential as antimycobacterial agents. These compounds, including a fluorinated ester derivative, showed promise in interfering with iron homeostasis in mycobacterial species, indicating potential applications in tuberculosis treatment (Mori et al., 2022).

Synthetic Chemistry

The synthesis of novel furan compounds, including those with trifluoromethyl groups, has been explored for various applications in synthetic chemistry. For example, Pevzner (2002) described the synthesis of bis(hydroxymethyl)furans and their derivatives, contributing to the development of new compounds in organic chemistry (Pevzner, 2002).

Organometallic Complexes

Ionkin and Marshall (2004) synthesized ortho-furan-substituted α-diimine ligands, incorporating elements like trifluoromethyl groups. These ligands were used in the formation of nickel complexes, indicating applications in catalysis and material science (Ionkin & Marshall, 2004).

Propriétés

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F6O3/c14-12(15,16)7-3-6(4-8(5-7)13(17,18)19)9-1-2-10(22-9)11(20)21/h1-5H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEDYKYUEHYLDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2703658.png)

![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)

![1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2703661.png)

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2703668.png)

![1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2703670.png)

![1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole](/img/structure/B2703671.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2703676.png)

![[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2703677.png)